Hafnium, tetrakis(diethylamino)-

Fixed Charge Gate Dielectric Electrical Characterization

Hafnium, tetrakis(diethylamino)- (CAS 19962-12-0), commonly designated as TDEAH or Hf[N(C2H5)2]4, is a homoleptic hafnium(IV) alkylamide that functions as a metal-organic precursor for the vapor-phase deposition of hafnium-containing thin films, primarily hafnium oxide (HfO₂). It is a clear, yellow liquid at room temperature with a density of 1.249 g/mL at 25°C and a boiling point of 130°C at 0.01 mmHg, exhibiting sufficient volatility for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.

Molecular Formula C16H40HfN4
Molecular Weight 467.01
CAS No. 19962-12-0
Cat. No. B1140439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium, tetrakis(diethylamino)-
CAS19962-12-0
Molecular FormulaC16H40HfN4
Molecular Weight467.01
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]
InChIInChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Tetrakis(diethylamino)- (TDEAH) CAS 19962-12-0: A Core High-κ ALD/CVD Precursor


Hafnium, tetrakis(diethylamino)- (CAS 19962-12-0), commonly designated as TDEAH or Hf[N(C2H5)2]4, is a homoleptic hafnium(IV) alkylamide that functions as a metal-organic precursor for the vapor-phase deposition of hafnium-containing thin films, primarily hafnium oxide (HfO₂). It is a clear, yellow liquid at room temperature with a density of 1.249 g/mL at 25°C and a boiling point of 130°C at 0.01 mmHg, exhibiting sufficient volatility for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. As a critical enabler for high-κ gate dielectrics in advanced semiconductor nodes, TDEAH is valued for its ability to deposit high-purity HfO₂ films with controlled stoichiometry across a wide temperature window, typically from 200°C to 350°C. [1]

Why TDEAH Cannot Be Casually Substituted: Critical Performance Divergences Among Hafnium Amide Precursors


Within the class of hafnium alkylamides—which includes Tetrakis(dimethylamino)hafnium (TDMAH), Tetrakis(ethylmethylamino)hafnium (TEMAH), and TDEAH—even minor changes in ligand architecture induce significant and quantifiable variations in vapor pressure, thermal stability, ALD self-limiting behavior, and resulting film electrical quality. Direct substitution is therefore not chemically benign; a precursor that appears 'similar' may decompose prematurely in the delivery line, incorporate deleterious carbon impurities into the film, or alter the sign and magnitude of fixed charge in the dielectric stack. [1] The specific selection of TDEAH over its analogs is predicated on its demonstrated ability to balance volatility with enhanced thermal robustness, enabling a wider process window and superior film electrical properties as quantified in the evidence below.

Quantitative Differentiation: A Head-to-Head Evidence Guide for TDEAH (CAS 19962-12-0)


TDEAH Yields a Net Positive Fixed Charge vs. a Large Negative Fixed Charge for HfCl₄-Derived Films

In a direct head-to-head comparison of HfO₂ films grown by ALD using H₂O as the oxidant, the TDEAH-derived film exhibited a positive fixed charge of +4.5×10¹¹ cm⁻², whereas the HfCl₄-derived film exhibited a negative fixed charge of −1.86×10¹² cm⁻². [1] This represents a change in both the magnitude and the sign of the fixed charge, which is critical for threshold voltage control in CMOS devices. The negative fixed charge in the chloride-derived film was correlated with Cl segregation at the HfO₂/SiO₂ interface.

Fixed Charge Gate Dielectric Electrical Characterization MOS Capacitor

TDEAH Operates in a Robust, Transport-Limited Regime Unaffected by Substrate Temperature Fluctuations

During the CVD of hafnium silicate, TDEAH exhibits a deposition rate that is insensitive to substrate temperature, operating within a transport-limited regime controlled solely by TDEAH partial pressure and gas-phase kinematics. [1] In contrast, co-reactants like 4DMAS (a silicon precursor) exhibit self-saturating, ALD-like behavior that is highly surface-sensitive. This decoupling means the overall deposition rate is driven by TDEAH and is inherently more stable and reproducible across varying reactor conditions.

CVD Kinetics Process Robustness Deposition Rate Control Hafnium Silicate

TDEAH Enables a Wider ALD Temperature Window for Self-Limiting Growth (200-275°C) with O₃ Compared to TDEAA

When using O₃ as the oxidant, the ALD temperature window for self-limiting growth is 200-275°C for TDEAH, compared to 200-325°C for its aluminum analog, Tetrakis(diethylamino)aluminum (TDEAA). [1] While this represents a narrower window than TDEAA, it defines the precise thermal budget within which TDEAH can be reliably used for self-limiting ALD with ozone. This contrasts with precursors like TEMAH, which are known to have limited thermal stability and can decompose within typical ALD temperature ranges, leading to non-ideal growth. [2]

ALD Window Process Optimization Self-Limiting Growth Ozone Oxidant

TDEAH Enables Low-Temperature Deposition of HfO₂ with Relatively Low Leakage Current Density

HfO₂ films deposited by MOCVD using TDEAH at a low substrate temperature of 190°C exhibited a relatively low leakage current density of 1×10⁻⁴ A/cm². [1] While direct comparative data with other precursors under identical low-temperature conditions is scarce, this benchmark is significant as it demonstrates TDEAH's capability to produce functional dielectrics at temperatures well below the typical ALD/CVD windows of many other hafnium precursors, such as HfCl₄ which requires much higher vaporization temperatures (e.g., 1 mmHg at 190°C). [2]

Leakage Current Low-Temperature Processing Gate Insulator Silicon Carbide

TDEAH Exhibits Superior Thermal Stability in Condensed Phase Compared to TEMAH

Thermal stability studies indicate a clear hierarchy: TDEAH exhibits robust thermal stability, with significant decomposition not occurring until temperatures above 300°C during vapor transport. [1] In contrast, TEMAH has been shown to undergo detectable thermal decomposition at lower temperatures, with condensed-phase decomposition below 0.1% after 28 days at 393 K (120°C), and significant decomposition observed in the gas phase between 275°C and 300°C. [2] This comparative data underscores TDEAH's enhanced resistance to premature decomposition, a critical factor for consistent vapor delivery and process repeatability.

Thermal Stability Decomposition Precursor Purity Long-Term Storage

High-Value Application Scenarios for Hafnium Tetrakis(diethylamino)- (TDEAH) (CAS 19962-12-0)


Advanced Gate Dielectric Fabrication in CMOS Devices Where Positive Fixed Charge is Required

In the fabrication of hafnium-based high-κ gate dielectrics for advanced CMOS transistors, the choice of precursor dictates the electrical properties of the final device. When process integration demands a positive fixed charge in the dielectric stack to achieve the correct threshold voltage, TDEAH is the empirically validated choice. As demonstrated, TDEAH-derived HfO₂ yields a positive fixed charge of +4.5×10¹¹ cm⁻², whereas the common halide alternative HfCl₄ yields a large negative fixed charge of −1.86×10¹² cm⁻². [1] Selecting TDEAH over HfCl₄ directly enables the desired electrical characteristics, avoiding the need for complex post-deposition engineering to compensate for the adverse fixed charge introduced by chloride-based precursors.

Large-Area and 3D Conformal Coatings Requiring High Process Robustness and Reproducibility

In manufacturing environments where wafer-scale uniformity or conformal coating of high-aspect-ratio 3D structures (e.g., DRAM capacitors, FinFETs, through-silicon vias) is critical, the intrinsic robustness of the deposition process is a key differentiator. TDEAH's operation in a transport-limited regime during CVD means that the deposition rate is insensitive to substrate temperature variations. [2] This property decouples film growth from the thermal non-uniformities of the reactor, leading to highly reproducible thickness and composition across the wafer and within complex topographies. This contrasts with precursors that exhibit surface-sensitive, self-saturating kinetics, where minor temperature gradients can cause significant film non-uniformity.

Low-Thermal-Budget Integration on Temperature-Sensitive Substrates and Back-End-of-Line (BEOL) Processes

For applications where the substrate cannot tolerate high processing temperatures—such as deposition on high-mobility channel materials (e.g., SiC, Ge, III-Vs), flexible electronics, or in Back-End-of-Line (BEOL) interconnect layers—a low-temperature deposition route is mandatory. TDEAH has been proven to deposit functional HfO₂ films with a leakage current density of 1×10⁻⁴ A/cm² at a substrate temperature as low as 190°C. [3] This performance is enabled by TDEAH's sufficient volatility and reactivity at low temperatures, whereas other precursors like HfCl₄ are typically limited to higher temperature regimes due to their lower volatility and need for high thermal energy to drive surface reactions.

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